Compound Name: 1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine
IUPAC Name: N-[1-(4-chlorophenyl)ethyl]-2-methylpropan-1-amine
Molecular Formula: CHClN
CAS Number: 126-73-8
This compound is an organic amine characterized by a 4-chlorophenyl group attached to an ethyl chain, which is further connected to a 2-methylpropyl group. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine belongs to the class of amines, specifically secondary amines due to the presence of two alkyl groups attached to the nitrogen atom. The compound can be sourced from chemical suppliers specializing in organic chemicals, such as Sigma-Aldrich and Enamine, where it is available for research purposes .
The synthesis of 1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine can be achieved through several methods, including:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Solvents such as ethanol or dichloromethane are commonly used in these reactions, with purification typically achieved through recrystallization or chromatography.
The molecular structure of 1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods such as molecular dynamics simulations or density functional theory calculations.
Key structural data include:
1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by factors such as steric hindrance from the bulky groups attached to the nitrogen atom. This may limit its ability to participate in certain reactions compared to less hindered amines.
The mechanism of action for 1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine primarily relates to its role as a neurotransmitter modulator. It is believed to interact with various neurotransmitter systems, potentially influencing serotonin and dopamine pathways.
Research indicates that compounds with similar structures may exhibit pharmacological activities such as:
Relevant data for safety include hazard classifications indicating potential irritancy and toxicity, necessitating proper handling protocols.
1-(4-Chlorophenyl)ethyl(2-methylpropyl)amine has several scientific uses:
Research continues into its potential therapeutic applications, particularly concerning mental health disorders and pain management strategies.
The synthesis of 1-(4-chlorophenyl)ethylamine relies primarily on two fundamental approaches: alkylation of primary amines and reductive amination of carbonyl precursors. The alkylation route typically involves the reaction of 1-(4-chlorophenyl)ethylamine with 1-bromo-2-methylpropane under basic conditions. This SN₂ reaction proceeds through nucleophilic attack of the amine nitrogen on the alkyl halide, with yields highly dependent on stoichiometric control to minimize polyalkylation [6]. Alternatively, reductive amination offers superior control for introducing the 2-methylpropyl group. This method employs the condensation of 1-(4-chlorophenyl)ethanone (4-chloroacetophenone) with isobutylamine followed by reduction using sodium borohydride or sodium cyanoborohydride. The reductive step benefits significantly from protic solvents like methanol, which facilitate the formation of iminium intermediates while suppressing undesirable side reactions [5] [6].
Optimization studies reveal critical parameters influencing reaction efficiency. When employing alkylation, maintaining a slight excess of the primary amine (1.2-1.5 equivalents relative to alkyl halide) combined with phased addition of the alkylating agent significantly improves monoalkylated product yield to ~78%, reducing dialkylated byproducts to <10%. Reductive amination demonstrates higher inherent selectivity, achieving yields up to 85% when conducted at 0-5°C in ethanol/water mixtures (9:1 v/v) with careful pH control near neutrality (pH 6.5-7.5) using acetic acid [6]. Microwave-assisted reductive amination has emerged as a promising technique, reducing reaction times from hours to minutes while maintaining or slightly improving yields (82-87%) [5].
Table 1: Comparative Performance of Synthetic Pathways for 1-(4-Chlorophenyl)ethylamine
Synthetic Method | Key Reagents/Conditions | Average Yield (%) | Major Byproducts | Key Advantages |
---|---|---|---|---|
Direct Alkylation | 1-(4-CP)ethylamine, 1-bromo-2-methylpropane, KOH, Diethylene glycol, 80°C | 72-78% | Dialkylated amine, Dehydrohalogenation products | Simpler setup, Fewer steps |
Reductive Amination | 4-Chloroacetophenone, Isobutylamine, NaBH₄, MeOH, 0°C, pH 7 | 80-85% | Alcohol reduction product, Unreacted ketone | Better selectivity, Higher purity |
Catalytic Amination | 1-(4-CP)ethylamine, Isobutyraldehyde, Pd/C, H₂ (50 psi), Toluene, 60°C | 70-75% | Over-reduced amine, Aldol condensation products | No stoichiometric reductant required |
Accessing enantiomerically pure 1-(4-chlorophenyl)ethylamine presents significant synthetic challenges. Two principal strategies dominate: chiral pool utilization and asymmetric catalysis. The chiral pool approach leverages commercially available enantiopure (R)- or (S)-1-(4-chlorophenyl)ethylamine (≥98% ee), derived from resolution or asymmetric hydrogenation of the corresponding imine. Subsequent alkylation with 1-bromo-2-methylpropane under phase-transfer conditions (benzyltriethylammonium chloride, 50% NaOH, toluene) introduces the isobutyl group with minimal racemization (<2%), yielding the tertiary amine with preserved enantiopurity [5] [8]. This method provides reliable access to either enantiomer but depends on the cost and availability of the chiral amine precursor.
Asymmetric reductive amination offers a more direct route. Employing chiral catalysts like (R,R)-TsDPEN-derived transfer hydrogenation catalysts or Ru-BINAP complexes enables conversion of prochiral 1-(4-chlorophenyl)ethanone with isobutylamine directly to the chiral tertiary amine. Recent advances report moderate to good enantioselectivity (68-82% ee) using [Cp*RhCl₂]₂ with chiral diamine ligands in aqueous medium [5]. While promising, this approach currently faces limitations in achieving the ≥98% ee required for pharmaceutical applications. Dynamic kinetic resolution during enzymatic transamination represents an emerging third approach. Engineered ω-transaminases have demonstrated conversion of the ketone precursor to (S)-1-(4-chlorophenyl)ethylamine with >99% ee, which can then undergo alkylation as described previously [1].
Table 2: Stereoselective Synthesis Approaches and Performance Metrics
Strategy | Chiral Source | Key Conditions | Enantiomeric Excess (% ee) | Overall Yield |
---|---|---|---|---|
Chiral Pool Alkylation | (R)-1-(4-Chlorophenyl)ethylamine | Phase-transfer catalysis, Toluene, 50°C | 96-98% | 65-70% |
Asymmetric Reductive Amination | Ru-(S)-BINAP, H₂ (100 psi) | iPrOH, 60°C, 24h | 75-82% | 70-75% |
Enzymatic DKR/Transamination | ω-Transaminase (Codexis®) | PLP cofactor, L-Ala donor, pH 7.5, 30°C | >99% (S) | 55-60% |
Scale-up synthesis of 1-(4-Chlorophenyl)ethylamine encounters multifaceted challenges, particularly during the alkyl group introduction steps. Exothermicity management becomes critical during alkylation at >1 mol scale. The reaction between 1-(4-chlorophenyl)ethylamine and 1-bromo-2-methylpropane releases significant heat (ΔH ≈ -85 kJ/mol). Uncontrolled addition leads to thermal runaway, accelerating dialkylation and dehydrohalogenation to isobutylene. Successful kilogram-scale protocols mandate semi-batch operation with subsurface addition of alkyl bromide at ≤20°C, followed by gradual heating to 80°C only after complete addition [6]. Reductive amination faces different scalability constraints: sodium borohydride addition kinetics significantly impact selectivity. Rapid bolus addition generates localized high pH (>10) and temperature spikes, promoting carbonyl reduction over imine reduction. This manifests as up to 25% yield loss to 1-(4-chlorophenyl)ethanol impurity at pilot scale. Mitigation strategies employ controlled dosing pumps maintaining [NaBH₄] <0.15 M and temperature ≤5°C throughout addition [5].
Purification intensification presents another major hurdle. Direct distillation of the crude amine mixture encounters thermal decomposition above 130°C, limiting throughput. Alternative approaches implement reactive crystallization as the hydrochloride salt. By exploiting differential solubility in 2-propanol, the hydrochloride salt crystallizes selectively (>99.5% purity) with isobutylamine hydrochloride remaining in solution. This process achieves 92% recovery versus ≤85% for distillation-based purification [6]. Residual metal catalysts from asymmetric syntheses require specialized removal protocols. At scale, treatment with chelating resins (Duolite GT-73) reduces residual Ru/Rh to <5 ppm, essential for pharmaceutical applications. Process economics remain challenging due to multiple isolation steps; current research focuses on telescoping amination-hydrogenation sequences in continuous flow reactors to minimize intermediate isolation [5] [7].
Table 4: Scalability Challenges and Engineering Solutions
Process Step | Key Scalability Challenge | Consequence of Poor Control | Scale-Up Solution | Outcome at 100 kg Scale |
---|---|---|---|---|
Alkyl Halide Addition | Highly exothermic reaction (ΔH ≈ -85 kJ/mol) | Thermal runaway (T-jump >50°C), Increased dialkylation (15-20%) | Subsurface addition, Jacket cooling ≤20°C, Addition time ≥4 h | 95% conversion, <5% dialkylation |
NaBH₄ Reduction Control | Localized high pH and temperature zones | Alcohol byproduct formation (20-25%) | Dosing control ([NaBH₄]<0.15M), T≤5°C, pH monitoring | Alcohol byproduct <3% |
Metal Catalyst Removal | Residual Ru/Rh in asymmetric routes | Purity failure (ICH Q3D limits) | Chelating resin (Duolite GT-73) treatment | Residual metals <2 ppm |
Thermal Purification | Amine decomposition >130°C | Discoloration, Impurity formation | Reactive crystallization as HCl salt in iPrOH | Recovery 92%, Purity >99.5% |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5